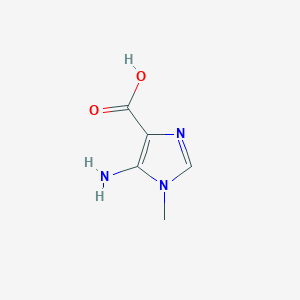

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid

Vue d'ensemble

Description

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with an amino group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1-methylimidazole with chloroacetic acid in the presence of a base can yield the desired product. Another method involves the use of nitrile precursors, which undergo cyclization and subsequent hydrolysis to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, is gaining attention in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroimidazole derivatives, alcohol derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Biochemical Role and Metabolism

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid is primarily recognized as an intermediate in the purine biosynthesis pathway. It is synthesized from 5-aminoimidazole ribotide through the action of phosphoribosylaminoimidazole carboxylase. This compound can further be converted into 5-aminoimidazole ribonucleotide, which is essential for nucleotide synthesis. In humans, it is implicated in metabolic disorders such as Lesch-Nyhan syndrome, a condition characterized by uric acid overproduction due to deficiencies in purine metabolism pathways .

Potential Biomarker

Recent studies have indicated that this compound could serve as a biomarker for dietary intake, particularly from foods such as ohelo berries, Chinese mustard, and jackfruits. The presence of this compound in various food items suggests its potential utility in nutritional studies and dietary assessments .

Anticancer Research

The compound has been explored within the context of cancer research. It has been incorporated into the design of novel imidazolylpyrrolone-based small molecules that demonstrate anticancer properties. These compounds are being investigated for their ability to inhibit key protein complexes involved in cancer cell proliferation, particularly in renal cell carcinoma treatments .

Table 1: Summary of Anticancer Applications

Synthesis and Derivative Development

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications have been made to create novel compounds with improved efficacy against cancer cells while minimizing toxicity to non-cancerous cells. The synthesis processes often involve complex organic reactions that yield various derivatives with distinct pharmacological profiles .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer applications. Its role as an intermediate in metabolic pathways suggests it could be explored for treating metabolic disorders or conditions associated with purine metabolism dysregulation. Additionally, its structural properties may lend themselves to further modifications aimed at developing new therapeutic agents .

Table 2: Overview of Therapeutic Applications

| Application Area | Description | Current Research Status |

|---|---|---|

| Metabolic Disorders | Potential treatment for conditions like Lesch-Nyhan syndrome | Under investigation |

| Cancer Treatment | Development of imidazolyl derivatives for anticancer therapies | Ongoing clinical trials |

Mécanisme D'action

The mechanism of action of 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-1H-imidazole-4-carboxylic acid: Lacks the methyl group at the 1-position.

1-Methyl-1H-imidazole-4-carboxylic acid: Lacks the amino group at the 5-position.

5-Nitro-1-methyl-1H-imidazole-4-carboxylic acid: Contains a nitro group instead of an amino group at the 5-position.

Uniqueness

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

5-Amino-1-methyl-1H-imidazole-4-carboxylic acid (often referred to as 5-Aminoimidazole-4-carboxylic acid or AICA) is an important compound in biological systems, particularly in purine metabolism. This compound serves as a precursor in the biosynthesis of purines, which are essential for nucleic acid synthesis and energy metabolism. Its biological activity has been studied across various organisms, including bacteria, plants, and humans.

- IUPAC Name : this compound

- Molecular Formula : C5H6N4O2

- Molecular Weight : 142.13 g/mol

- CAS Number : 6001-14-5

Biological Role and Mechanisms

5-Aminoimidazole-4-carboxylic acid is primarily involved in the following biological processes:

- Purine Biosynthesis : AICA is a key intermediate in the de novo synthesis of purines. It is converted into 5-aminoimidazole ribonucleotide (AIR) through the action of the enzyme phosphoribosylaminoimidazole carboxylase (ADE2) .

- Metabolic Disorders : This compound is implicated in metabolic disorders such as Lesch-Nyhan syndrome, where there is a deficiency in purine metabolism leading to elevated levels of uric acid .

-

Enzymatic Reactions :

- AICA participates in several enzymatic reactions, including:

- Conversion to AIR via ADE2.

- Further reactions leading to the formation of more complex purine structures.

- AICA participates in several enzymatic reactions, including:

Enzymatic Functions

AICA acts as a substrate for various enzymes involved in nucleotide metabolism. The following table summarizes some key enzymatic reactions involving AICA:

| Enzyme Name | Reaction Description | Gene Name | Uniprot ID |

|---|---|---|---|

| Phosphoribosylaminoimidazole carboxylase | Converts AICA to 5-aminoimidazole ribonucleotide (AIR) + CO₂ | ADE2 | P21264 |

| Phosphoribosylaminoimidazole-succinocarboxamide synthase | Converts AICA with L-aspartate to form SAICAR (5-amino-1-(5-phospho-D-ribosyl)-4-carboxamido)succinate | ADE1 | P27616 |

Case Studies and Experimental Evidence

Several studies have explored the biological activity of AICA and its derivatives:

- Inhibition Studies : Research has demonstrated that AICA and its derivatives can inhibit certain enzymes involved in HIV replication, showcasing their potential as therapeutic agents against viral infections . For instance, compounds derived from AICA exhibited significant inhibition rates against HIV integrase, highlighting their potential utility in antiviral drug development.

- Metabolic Pathway Analysis : In humans, AICA's role as an intermediate in purine metabolism has been highlighted through metabolic profiling studies. Elevated levels of AICA have been associated with specific dietary patterns, indicating its potential as a biomarker for food consumption .

- Antimicrobial Activity : Some derivatives of AICA have shown antimicrobial properties against various bacterial strains, suggesting that modifications to its structure can enhance its biological activity .

Propriétés

IUPAC Name |

5-amino-1-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-2-7-3(4(8)6)5(9)10/h2H,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTRCZCLLFSZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365116 | |

| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112277-40-4 | |

| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.